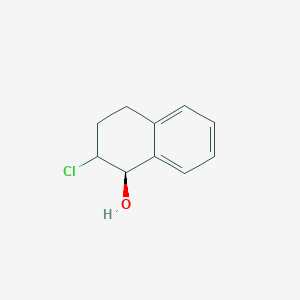
(1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by selective reduction and hydroxylation. One common method includes the use of thionyl chloride (SOCl₂) for chlorination, followed by reduction with lithium aluminum hydride (LiAlH₄) and subsequent hydroxylation using sodium borohydride (NaBH₄) in the presence of a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and chlorination under controlled conditions are often employed to achieve efficient production. The use of advanced purification techniques such as distillation and crystallization ensures the isolation of the desired enantiomer with high optical purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H₂), palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Formation of 2-chloro-1,2,3,4-tetrahydronaphthalen-1-one
Reduction: Formation of 2-chloro-1,2,3,4-tetrahydronaphthalene
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and chlorine atom play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Chloro-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, resulting in different reactivity and applications.
1,2,3,4-Tetrahydronaphthalen-1-ol:
Uniqueness
(1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its chiral nature and the presence of both a chlorine atom and a hydroxyl group. This combination imparts distinct reactivity and potential for selective interactions with biological targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
(1R)-2-chloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2/t9?,10-/m1/s1 |
Clé InChI |
FDPHJPOUBLOBJZ-QVDQXJPCSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@H](C1Cl)O |
SMILES canonique |
C1CC2=CC=CC=C2C(C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


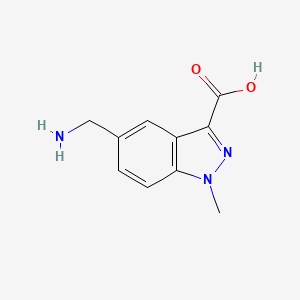
amine](/img/structure/B13238950.png)

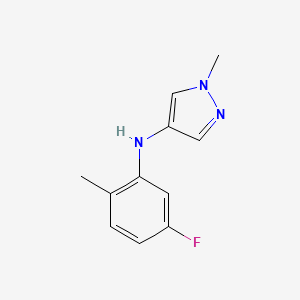
![N-{bicyclo[2.2.1]heptan-2-yl}-4-methylpyridin-3-amine](/img/structure/B13238969.png)
![(1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13238983.png)

![Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B13238999.png)
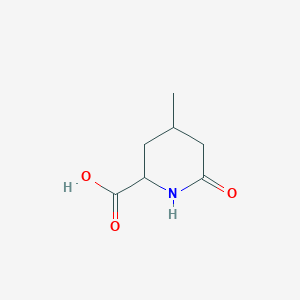
![2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13239016.png)

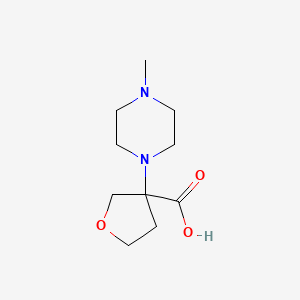
![2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13239028.png)
![1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B13239034.png)
